

Molecular structure and formula of 3-Chlorotetrahydrofuran

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An In-depth Technical Guide to **3-Chlorotetrahydrofuran**: Structure, Properties, Synthesis, and Applications

Introduction

3-Chlorotetrahydrofuran is a halogenated cyclic ether that serves as a versatile intermediate in organic synthesis. Its structure, combining the stable and synthetically useful tetrahydrofuran (THF) ring with a reactive chlorine substituent, makes it a valuable building block for more complex molecules. The presence of a chiral center at the site of chlorination adds another layer of utility, allowing for its use in the stereoselective synthesis of pharmaceutical agents and other fine chemicals. This guide provides a comprehensive overview of **3-Chlorotetrahydrofuran**, detailing its molecular structure, physicochemical properties, synthetic routes, reactivity, and applications, with a particular focus on its relevance to researchers in drug development.

Chapter 1: Molecular Structure and Stereochemistry

The fundamental identity of **3-Chlorotetrahydrofuran** is defined by its molecular formula and the spatial arrangement of its constituent atoms.

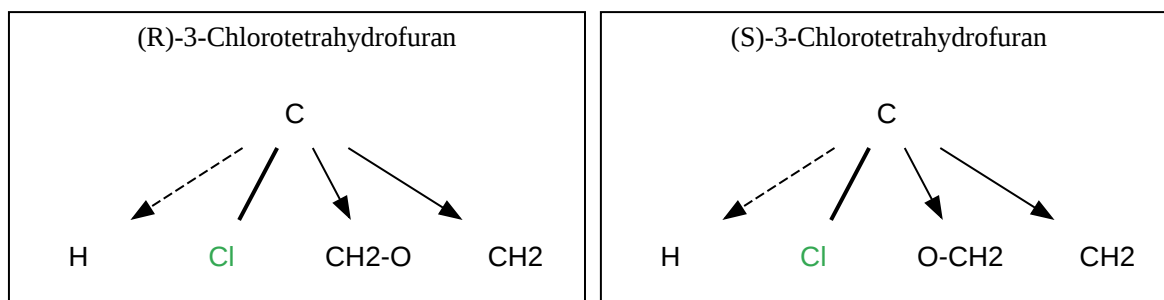
Molecular Formula and Weight: The chemical formula for **3-Chlorotetrahydrofuran** is C_4H_7ClO .^{[1][2][3]} This corresponds to a molecular weight of approximately 106.55 g/mol.^{[1][2][3]}

Structural Framework: The molecule consists of a five-membered saturated heterocycle, the tetrahydrofuran ring, with an oxygen atom replacing one of the carbon atoms. A chlorine atom is substituted at the third carbon atom of this ring.

Caption: 2D Molecular Structure of **3-Chlorotetrahydrofuran**.

Stereoisomerism: The Chiral Nature The carbon atom at the 3-position (C3) is bonded to four different groups: a hydrogen atom, a chlorine atom, the C2 carbon, and the C4 carbon. This makes it a stereocenter, or chiral center.[4] Consequently, **3-Chlorotetrahydrofuran** is a chiral molecule and exists as a pair of non-superimposable mirror images known as enantiomers: **(R)-3-Chlorotetrahydrofuran** and **(S)-3-Chlorotetrahydrofuran**. [5][6]

These enantiomers have identical physical properties (e.g., boiling point, density) but differ in their interaction with plane-polarized light (optical activity) and their reactivity with other chiral molecules.[4] This distinction is critical in drug development, as different enantiomers of a drug can have vastly different biological activities and metabolic fates.



Enantiomers of 3-Chlorotetrahydrofuran

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Caption: The (R) and (S) enantiomers of **3-Chlorotetrahydrofuran**.

Chapter 2: Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is paramount for its effective and safe use in a research setting.

Physicochemical Properties The following table summarizes key physicochemical properties of **3-Chlorotetrahydrofuran**. Note that many of these values are calculated based on computational models due to a scarcity of extensively reported experimental data.

Property	Value	Source
Molecular Formula	C ₄ H ₇ ClO	[1][3]
Molecular Weight	106.55 g/mol	[1][3]
Normal Boiling Point (T _{boil})	370.58 K (97.43 °C)	Joback Calculated Property[7]
Octanol/Water Partition Coeff. (logP)	1.014	Crippen Calculated Property[7]
Enthalpy of Vaporization (Δ _{vap} H°)	33.65 kJ/mol	Joback Calculated Property[7]
Kovats Retention Index	830.00 (Non-polar column)	NIST[7]

Safety and Handling **3-Chlorotetrahydrofuran** is a hazardous chemical that requires careful handling in a controlled laboratory environment.

Hazard Class	GHS Classification
Flammability	Flammable liquid and vapor (H226)[3]
Acute Toxicity	Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332)[3]
Corrosivity	Causes severe skin burns and eye damage (H314)[3]

Critical Safety Insight: Peroxide Formation Like its parent compound, tetrahydrofuran, **3-Chlorotetrahydrofuran** can form explosive peroxides upon exposure to air and light, especially during prolonged storage.[8] This is a critical safety consideration.

- **Self-Validating Protocol:** Containers should be dated upon receipt and upon opening.[8]

- **Experimental Causality:** Before use, especially before distillation or any process involving heating, the material must be tested for the presence of peroxides. Do not distill to dryness.
- **Storage:** Store in a tightly sealed, air-tight container under an inert atmosphere (e.g., nitrogen or argon), away from heat and light.[8]

Chapter 3: Synthesis of 3-Chlorotetrahydrofuran

The synthesis of **3-Chlorotetrahydrofuran** is typically achieved through cyclization reactions where the tetrahydrofuran ring is formed. The choice of method depends on the availability of starting materials and the desired scale of the reaction.

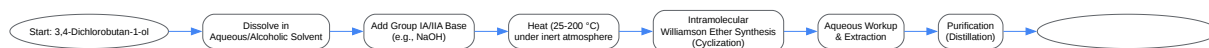
Protocol: Intramolecular Cyclization of 3,4-Dichlorobutan-1-ol A well-established method involves the base-mediated cyclization of 3,4-dichlorobutan-1-ol.[9] This reaction is an example of an intramolecular Williamson ether synthesis.

Causality: The rationale behind this approach is the use of a readily available linear precursor containing all the necessary atoms. A base is used to deprotonate the hydroxyl group, creating a nucleophilic alkoxide. This alkoxide then attacks the adjacent carbon bearing a chlorine atom, displacing the chloride ion and forming the cyclic ether.

Step-by-Step Methodology:

- **Reactant Preparation:** 3,4-Dichlorobutan-1-ol is dissolved in a suitable solvent, such as an aqueous or alcoholic solution.
- **Base Addition:** An aqueous or alcoholic solution of a Group IA or IIA base (e.g., sodium hydroxide or calcium hydroxide) is added to the solution.
- **Reaction Conditions:** The reaction mixture is maintained at a temperature between 25°C and 200°C. The reaction is performed in the absence of oxygen.[9]
- **Mechanism:** The base deprotonates the alcohol, forming an alkoxide. The alkoxide then undergoes an intramolecular SN2 reaction, attacking the carbon at the 4-position and displacing the chloride, which is a good leaving group.

- **Workup and Purification:** After the reaction is complete, the mixture is worked up to isolate the **3-Chlorotetrahydrofuran**. This typically involves extraction and distillation.



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Caption: Workflow for the synthesis of **3-Chlorotetrahydrofuran**.

Chapter 4: Chemical Reactivity and Synthetic Utility

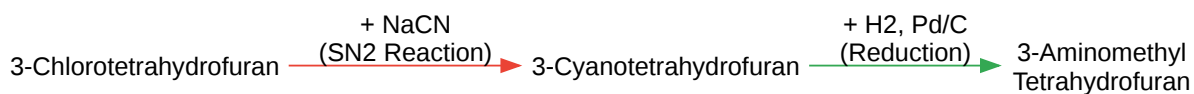
The synthetic value of **3-Chlorotetrahydrofuran** stems from the reactivity of the carbon-chlorine bond, which allows it to act as an electrophile for a variety of nucleophiles.

Core Reactivity: Nucleophilic Substitution The chlorine atom is an effective leaving group, making the C3 carbon susceptible to attack by nucleophiles. This allows for the introduction of a wide range of functional groups at the 3-position of the tetrahydrofuran ring.

Application Example: Synthesis of 3-Aminomethyl Tetrahydrofuran A practical application of this reactivity is in the synthesis of 3-aminomethyl tetrahydrofuran, a valuable building block for pharmaceuticals.^[10]

- **Nucleophilic Substitution:** **3-Chlorotetrahydrofuran** is reacted with a cyanide source, such as sodium cyanide (NaCN). The cyanide anion (CN⁻) acts as a nucleophile, attacking the C3 carbon and displacing the chloride ion to form 3-cyanotetrahydrofuran.
- **Reduction:** The resulting nitrile group is then reduced to a primary amine. A common method for this transformation is catalytic hydrogenation using a catalyst like Raney Nickel (Raney Ni) or Palladium on Carbon (Pd/C) under a hydrogen atmosphere.^[10]

This two-step sequence effectively converts the chloro group into an aminomethyl group, demonstrating the utility of **3-Chlorotetrahydrofuran** as a synthetic intermediate.



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Caption: Reaction pathway for the synthesis of 3-Aminomethyl Tetrahydrofuran.

Relevance in Drug Discovery The incorporation of chlorine atoms is a widely used strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates.[11][12] Chlorine can enhance membrane permeability, improve metabolic stability, and increase binding affinity to biological targets. Furthermore, the tetrahydrofuran scaffold itself is present in numerous FDA-approved drugs, valued for its ability to improve solubility and pharmacokinetic profiles.[13] Therefore, **3-Chlorotetrahydrofuran** represents a key building block that combines these two advantageous features, making it highly relevant for the synthesis of novel therapeutic agents.

Chapter 5: Analytical Characterization

Verifying the identity and purity of **3-Chlorotetrahydrofuran** is accomplished using standard analytical techniques, primarily spectroscopic methods. While a comprehensive public database of experimental spectra is not readily available, the expected spectral features can be predicted based on the molecule's structure.

Technique	Expected Features
^1H NMR	<ul style="list-style-type: none">- Multiple signals in the 1.5-4.5 ppm range.- The proton on the carbon bearing the chlorine (H3) would be the most downfield of the ring protons due to the inductive effect of Cl.- Complex splitting patterns (multiplets) are expected due to spin-spin coupling between adjacent non-equivalent protons.[14]
^{13}C NMR	<ul style="list-style-type: none">- Four distinct signals for the four unique carbon atoms.- C2 & C5: Carbons adjacent to the ring oxygen would appear in the ~65-75 ppm range. [15]- C3: The carbon bonded to chlorine would be shifted downfield, expected in the ~55-65 ppm range.- C4: The remaining ring carbon would be the most upfield, likely in the ~30-40 ppm range.
IR Spectroscopy	<ul style="list-style-type: none">- Strong C-O-C stretching vibrations characteristic of ethers, typically in the 1050-1150 cm^{-1} region.- C-H stretching vibrations from the CH_2 groups just below 3000 cm^{-1}.- A C-Cl stretching band, typically in the 600-800 cm^{-1} region.
Mass Spectrometry	<ul style="list-style-type: none">- The molecular ion peak (M^+) would be observed at m/z 106.- A characteristic $\text{M}+2$ peak at m/z 108 with approximately one-third the intensity of the M^+ peak, due to the natural abundance of the ^{37}Cl isotope.- Fragmentation would likely involve the loss of Cl or cleavage of the THF ring.

Conclusion

3-Chlorotetrahydrofuran is a functionally rich and synthetically valuable molecule. Its key attributes—a stable cyclic ether framework, a reactive chloro substituent, and inherent chirality

—make it an important intermediate for accessing a diverse range of more complex chemical structures. For researchers and scientists in drug development and organic synthesis, a firm grasp of its properties, handling requirements, and reactivity is essential for leveraging its full potential as a versatile chiral building block.

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